REACTION_CXSMILES
|
O1C[CH2:4][CH2:3][CH2:2]1.[H-].[K+].[CH3:8][S:9][CH2:10][S:11](=[O:13])[CH3:12].BrCCCBr>C(Cl)Cl>[CH3:8][S:9][C:10]1([S:11](=[O:13])[CH3:12])[CH2:4][CH2:3][CH2:2]1.[CH3:8][S:9][CH2:10][S:11](=[O:13])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
[H-].[K+]
|
Name
|
|
Quantity
|
1.044 g
|
Type
|
reactant
|
Smiles
|
CSCS(C)=O
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring under ice cooling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over the course of about 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour with ice cooling
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the insoluble matter was separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
separated by column chromatography (silica gel, eluted with methylene chloride, ether and methanol)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1(CCC1)S(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.081 g |
Name
|
|
Type
|
product
|
Smiles
|
CSCS(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 199 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O1C[CH2:4][CH2:3][CH2:2]1.[H-].[K+].[CH3:8][S:9][CH2:10][S:11](=[O:13])[CH3:12].BrCCCBr>C(Cl)Cl>[CH3:8][S:9][C:10]1([S:11](=[O:13])[CH3:12])[CH2:4][CH2:3][CH2:2]1.[CH3:8][S:9][CH2:10][S:11](=[O:13])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
[H-].[K+]
|
Name
|
|
Quantity
|
1.044 g
|
Type
|
reactant
|
Smiles
|
CSCS(C)=O
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring under ice cooling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over the course of about 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour with ice cooling
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the insoluble matter was separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
separated by column chromatography (silica gel, eluted with methylene chloride, ether and methanol)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1(CCC1)S(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.081 g |
Name
|
|
Type
|
product
|
Smiles
|
CSCS(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 199 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O1C[CH2:4][CH2:3][CH2:2]1.[H-].[K+].[CH3:8][S:9][CH2:10][S:11](=[O:13])[CH3:12].BrCCCBr>C(Cl)Cl>[CH3:8][S:9][C:10]1([S:11](=[O:13])[CH3:12])[CH2:4][CH2:3][CH2:2]1.[CH3:8][S:9][CH2:10][S:11](=[O:13])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.01 g
|
Type
|
reactant
|
Smiles
|
[H-].[K+]
|
Name
|
|
Quantity
|
1.044 g
|
Type
|
reactant
|
Smiles
|
CSCS(C)=O
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring under ice cooling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over the course of about 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 1 hour with ice cooling
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the insoluble matter was separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
separated by column chromatography (silica gel, eluted with methylene chloride, ether and methanol)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1(CCC1)S(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.081 g |
Name
|
|
Type
|
product
|
Smiles
|
CSCS(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 199 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |